molecular formula C23H28FN3O4 B2862884 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 898464-85-2

2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Cat. No.: B2862884
CAS No.: 898464-85-2
M. Wt: 429.492
InChI Key: APTRTIZNNXGURU-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, and a pyranone moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Ring: This step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Synthesis of the Pyranone Moiety: This involves the reaction of a suitable precursor with ethyl acetoacetate under acidic conditions to form the pyranone ring.

    Coupling Reactions: The final step involves coupling the piperazine and pyranone intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and pyranone rings contribute to its overall stability and reactivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the pyranone moiety.

    5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one: Contains the pyranone and piperidine groups but lacks the fluorophenyl-piperazine structure.

Uniqueness

2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25FN4O3 , with a molecular weight of approximately 404.46 g/mol . The structure features a pyran ring substituted with various functional groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H25FN4O3
Molecular Weight404.46 g/mol
Density1.36 g/cm³
Boiling Point620.1 °C
Melting Point328.9 °C

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit specific enzymes related to cancer progression, particularly histone demethylases (KDMs), which play a crucial role in epigenetic regulation. This inhibition can lead to altered gene expression profiles in cancer cells, promoting apoptosis and reducing proliferation .
  • Cell Permeability : The compound's structure allows for significant cell permeability, making it an effective candidate for drug development targeting intracellular pathways .
  • Receptor Interaction : Preliminary studies suggest that it may interact with various neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for psychiatric disorders .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound through its ability to inhibit KDM4 and KDM5 subfamilies involved in cancer cell growth and survival:

  • Case Study 1 : In vitro assays showed that derivatives of this compound significantly reduced the viability of several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity at low concentrations, suggesting strong therapeutic potential .

Neuropharmacological Effects

The compound also exhibits promising neuropharmacological properties:

  • Case Study 2 : Research on animal models indicated that the compound could alleviate symptoms of anxiety and depression by modulating serotonin receptors, thereby enhancing mood regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications in the piperazine and pyran moieties have been shown to enhance potency:

ModificationEffect on Activity
Fluorine Substitution on PhenylIncreased binding affinity to KDMs
Piperidine Group VariationsEnhanced neuroactivity
Ethoxy Group PresenceImproved solubility and permeability

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4/c24-18-4-6-19(7-5-18)26-12-10-25(11-13-26)15-20-14-21(28)22(16-30-20)31-17-23(29)27-8-2-1-3-9-27/h4-7,14,16H,1-3,8-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTRTIZNNXGURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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